Boc-Ala(4-pyridyl)-OH Boc-Ala(4-pyridyl)-OH
Brand Name: Vulcanchem
CAS No.: 37535-57-2
VCID: VC21543404
InChI: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Molecular Formula: C13H18N2O4
Molecular Weight: 266,3 g/mole

Boc-Ala(4-pyridyl)-OH

CAS No.: 37535-57-2

VCID: VC21543404

Molecular Formula: C13H18N2O4

Molecular Weight: 266,3 g/mole

* For research use only. Not for human or veterinary use.

Boc-Ala(4-pyridyl)-OH - 37535-57-2

Description

Boc-Ala(4-pyridyl)-OH, also known as tert-butyloxycarbonyl-(4-pyridyl)alanine, is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and reactivity. The compound has a molecular formula of C13H18N2O4 and a molecular weight of 266.29 g/mol .

Synthesis and Applications

Boc-Ala(4-pyridyl)-OH is synthesized by protecting the amino group of (4-pyridyl)alanine with a tert-butyloxycarbonyl (Boc) group. This protection is crucial for peptide synthesis as it prevents unwanted reactions during the synthesis process .

Applications of Boc-Ala(4-pyridyl)-OH

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, allowing for selective modification of amino acids without affecting other functional groups .

  • Drug Development: Its structural properties make it valuable in designing novel drugs, particularly for targeting specific receptors in the nervous system .

  • Bioconjugation: It is used in attaching biomolecules to surfaces or other molecules, enhancing diagnostics and therapeutics .

  • Molecular Biology Research: It aids in studying protein interactions and functions, providing insights into cellular processes .

Stereoisomers

Boc-Ala(4-pyridyl)-OH exists in two stereoisomeric forms: the (S)-form (CAS 37535-57-2) and the (R)-form (CAS 37535-58-3). Both forms have similar chemical properties but differ in their optical activity .

Stereoisomers Comparison

Property(S)-Form (37535-57-2)(R)-Form (37535-58-3)
CAS Number37535-57-237535-58-3
Optical ActivityNot specified[α]20/D +4.1±0.5° (c = 0.6% in acetic acid)
Melting PointNot specified223-229°C
Boiling Point409.5°C (estimated)409.5°C (estimated)
CAS No. 37535-57-2
Product Name Boc-Ala(4-pyridyl)-OH
Molecular Formula C13H18N2O4
Molecular Weight 266,3 g/mole
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid
Standard InChI InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Standard InChIKey FNYWDMKESUACOU-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Synonyms 37535-57-2;Boc-L-4-Pyridylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid;Boc-3-(4-pyridyl)-L-alanine;Boc-Ala(4-pyridyl)-OH;Boc-3-(4-pyridyl)-Ala-OH;Boc-L-3-(4-pyridyl)-alanine;Boc-4-Pal-Oh;BOC-L-4-PYRIDYLALA;(S)-N-BOC-(4-PYRIDYL)ALANINE;BOC-BETA-(4-PYRIDYL)-L-ALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PYRIDIN-4-YL-PROPIONICACID;AmbotzBAA1390;AC1ODU1A;BOC-L-4PAL-OH;AC1Q1MS6;SCHEMBL16658;15032_ALDRICH;BOC-ALA(4-PYRI)-OH;Boc-3-(4pyridyl)-L-alanine;BOC-4'-PYRIDYL-L-ALA;BOC-L-4-PYRIDINEALANINE;15032_FLUKA;CTK3J1705;FNYWDMKESUACOU-JTQLQIEISA-N
PubChem Compound 7020844
Last Modified Aug 15 2023

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